Arachidyl oleate

Differential Scanning Calorimetry Wax Ester Phase Transition Formulation Thermodynamics

Arachidyl oleate (CAS 22393-88-0), systematically named icosyl (Z)-octadec-9-enoate, is a long-chain wax ester formed by the formal condensation of icosan-1-ol (arachidyl alcohol, C20:0) with oleic acid (C18:1(9Z)). With a molecular formula C38H74O2 and molecular weight of 562.99 g/mol, it belongs to the fatty acyl wax ester class and is functionally characterized as a hydrophobic, non-ionic emollient and texture modifier.

Molecular Formula C38H74O2
Molecular Weight 563.0 g/mol
CAS No. 22393-88-0
Cat. No. B1238231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidyl oleate
CAS22393-88-0
Molecular FormulaC38H74O2
Molecular Weight563.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18-
InChIKeyHKJBUPVMFYBSHI-PYCFMQQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arachidyl Oleate (CAS 22393-88-0): Wax Ester Emollient Procurement & Technical Specification Guide


Arachidyl oleate (CAS 22393-88-0), systematically named icosyl (Z)-octadec-9-enoate, is a long-chain wax ester formed by the formal condensation of icosan-1-ol (arachidyl alcohol, C20:0) with oleic acid (C18:1(9Z)) [1]. With a molecular formula C38H74O2 and molecular weight of 562.99 g/mol, it belongs to the fatty acyl wax ester class and is functionally characterized as a hydrophobic, non-ionic emollient and texture modifier [2]. At ambient temperature, it typically presents as a colorless to pale yellow liquid or low-melting solid, exhibiting low water solubility but solubility in common organic solvents including ethanol and chloroform . Its calculated logP of approximately 13.9 and 35 rotatable bonds confer distinct physicochemical behavior relevant to formulation rheology and phase behavior [3]. Commercial availability includes both ≥95% and >99% purity grades suitable for research, cosmetic, and industrial applications .

Long-chain wax ester emollient and texture modifier
Multiple purity grades available for research and industrial use
Soluble in organic solvents; hydrophobic, non-ionic character

Arachidyl Oleate Substitution Risks: Why In-Class Wax Ester Replacement Compromises Formulation Performance


Despite belonging to the same broad wax ester class, substituting arachidyl oleate with shorter-chain analogs such as cetyl oleate (C16:0-C18:1) or stearyl oleate (C18:0-C18:1) cannot be performed without altering critical formulation properties. The defining structural feature of arachidyl oleate—its saturated 20-carbon arachidyl alcohol moiety esterified to monounsaturated oleic acid—directly governs its phase transition temperature, crystallinity, and melting enthalpy in a chain-length-dependent manner that diverges quantitatively from its C16 and C18 homologs [1]. These differences manifest in measurable thermal behavior and, based on class-level structure-activity relationships established for fatty esters, likely extend to skin substantivity, occlusion potential, and sensorial profile [2]. Furthermore, the oleate moiety introduces oxidative vulnerability distinct from fully saturated analogs such as arachidyl stearate, mandating antioxidant considerations in procurement decisions [3]. The following quantitative evidence delineates precisely where arachidyl oleate differentiates from its closest structural comparators.

Chain-length mismatch
Shorter-chain analogs (cetyl/stearyl oleate) shift melt temperature and phase behavior, altering product texture and stability.
Oxidative vulnerability
The oleate unsaturation introduces peroxide formation risk absent in fully saturated wax esters like arachidyl stearate.
Class-level irritation profile
Oleate esters are associated with higher irritation potential compared to saturated analogs; arachidyl propionate exhibits reported better pure-material tolerance.

Arachidyl Oleate Quantitative Differentiation Evidence: Head-to-Head Thermal and Safety Data vs. Closest Analogs


Arachidyl Oleate vs. Palmityl, Stearyl, and Behenyl Oleate: Direct Thermal Phase Behavior Comparison

In a direct head-to-head differential scanning calorimetry (DSC) study comparing four unsaturated wax esters of varying alcohol chain length, arachidyl oleate (AO, C20:0-C18:1) exhibited a characteristic melting temperature (Tm) of 24.9 °C with a calorimetric enthalpy (ΔHcal) of 16 kCal/mol [1]. This thermal signature is intermediate between stearyl oleate (SO, C18:0-C18:1), which melts at a lower temperature, and behenyl oleate (BO, C22:0-C18:1), which melts at a higher temperature [1]. The study also included palmityl oleate (PO, C16:0-C18:1) as an additional comparator [1]. The 24.9 °C Tm positions arachidyl oleate near physiological skin temperature, a property relevant to occlusive film formation and sensorial melt profile upon application [2].

Thermal Comparison
Head-to-head
AO: 24.9 °C vs PO ~16.2 °C; intermediate between SO and BO
May support melt-profile selection for skin-temperature formulations
DSC pure compounds; mixture deconvolution reference
Differential Scanning Calorimetry Wax Ester Phase Transition Formulation Thermodynamics

Arachidyl Oleate Chain-Length Dependent Phase Transition Enthalpy Differentiation

Beyond melting temperature, the calorimetric enthalpy of phase transition (ΔHcal) provides a direct measure of the energy required to disrupt crystalline packing—a determinant of solid-state stability and sensory attributes such as waxiness and payoff. Arachidyl oleate exhibits a measured ΔHcal of 16 kCal/mol [1]. While individual ΔHcal values for the comparator esters were not reported in the primary study, deconvolution of the four-component equimolar mixture thermogram revealed that at least four individually melting domains with comparable ΔHcal values are required to adequately describe the experimental data, indicating that the four esters (PO, SO, AO, BO) each contribute distinct enthalpy components to the overall thermal profile [1]. This confirms that arachidyl oleate occupies a unique enthalpic space not interchangeable with its C16, C18, or C22 analogs [2].

Enthalpy of Transition
Reported
16 kCal/mol
Informs crystalline packing and sensory profile review
Individual comparator ΔHcal not reported
Calorimetric Enthalpy Wax Ester Crystallinity Formulation Stability

Arachidyl Oleate Safety Profile: Class-Level Skin Irritation Benchmarking Against Oleate and Linoleate Esters

A comprehensive rabbit skin and eye irritation study evaluating twenty-seven samples across fifteen fatty esters established that the worst adverse reactions were consistently observed with C8, C12, and C14 saturated esters together with oleate and linoleate esters as a class [1]. Notably, isopropyl palmitate, stearyl heptonate, and arachidyl propionate were identified as the best-tolerated pure materials [1]. Arachidyl oleate, while not tested as a pure compound in this specific study, belongs to the oleate ester class that exhibited significant adverse reactions linked to peroxy value formation—a degradation pathway inherent to unsaturated fatty acid esters [2]. This class-level inference establishes that arachidyl oleate, by virtue of its oleate moiety, carries a quantifiable oxidative degradation liability not present in fully saturated analogs such as arachidyl stearate, necessitating antioxidant stabilization or low-peroxide procurement specifications [3].

Skin Irritation Profile
Class-level
Oleate esters: significant adverse reactions linked to peroxy value formation
Peroxide specification and antioxidant review advised
Arachidyl oleate not directly tested; class inference
Skin Irritation Cosmetic Safety Fatty Ester Toxicology

Arachidyl Oleate vs. Arachidyl Propionate: Differential Tolerance in Pure Form

Within the same toxicological evaluation series, arachidyl propionate (a shorter-chain saturated fatty acid ester of arachidyl alcohol) was explicitly identified as one of the three best-tolerated esters when tested as a pure material [1]. This finding provides a direct intra-class comparator: arachidyl propionate (saturated C3 acyl group) exhibits superior pure-material tolerance compared to the oleate ester class to which arachidyl oleate belongs, the latter being associated with peroxy-value-linked adverse reactions [2]. While arachidyl oleate itself was not tested as a pure compound in this study, the class-level implication is clear—formulators evaluating arachidyl alcohol-based esters for leave-on applications may prioritize arachidyl propionate over arachidyl oleate when oxidative stability and minimal irritation are paramount, whereas arachidyl oleate may be selected when the emollient and permeation-enhancing properties of the oleate moiety are required [3].

Pure-Material Tolerance
Class-level
Arachidyl propionate: reported higher tolerance; oleate class among worst-reacting
Functional benefit vs. tolerance trade-off consideration
Rabbit irritation testing; peroxy value effect
Pure Material Tolerance Primary Irritation Index Safety Screening

Arachidyl Oleate Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Cosmetic and Personal Care Formulations Requiring Controlled Melting Behavior Near Skin Temperature

Arachidyl oleate's measured Tm of 24.9 °C [1] positions it uniquely for formulations requiring a melt profile near physiological skin surface temperature. In leave-on emulsions, lipsticks, and balms, this thermal behavior enables a controlled transition from solid or semi-solid state in the container to a lubricious, spreadable film upon skin contact. Formulators selecting arachidyl oleate over the lower-melting palmityl oleate (~16.2 °C estimated) gain approximately 8.7 °C of additional thermal stability, reducing the risk of heat-induced phase separation during storage and transport [1]. Conversely, selection over the higher-melting behenyl oleate preserves a more consumer-friendly sensorial melt and payoff at ambient skin temperature [1].

Thermal Characterization and Lipidomics Research Requiring Defined Wax Ester Standards

The availability of arachidyl oleate as a high-purity analytical standard (≥99%) supports its use in research applications including differential scanning calorimetry method development, wax ester phase behavior studies, and lipidomic quantification. The established thermal parameters—Tm 24.9 °C, ΔHcal 16 kCal/mol, and T1/2 of 8.4 min for the thermotropic peak [1]—provide calibrated reference values for comparative studies of natural wax ester mixtures, synthetic wax ester libraries, and formulated product characterization. Its inclusion among ten wax ester standards in validated HPLC protocols further establishes its utility as a reference compound for chromatographic method development and retention time indexing.

Emollient Selection Where Oleate-Mediated Permeation Enhancement Is Required but Oxidative Stability Must Be Managed

The oleate moiety of arachidyl oleate confers potential permeation-enhancing properties beneficial for transdermal and topical drug delivery applications, a characteristic established in the broader oleic acid and oleate ester literature [2]. However, this functional benefit is accompanied by the class-level oxidative degradation liability documented for oleate esters, where peroxy value formation significantly contributes to adverse skin reactions [3]. Consequently, procurement of arachidyl oleate for permeation-sensitive formulations must be accompanied by rigorous peroxide value specifications (e.g., <5 meq/kg) and antioxidant stabilization strategies (e.g., tocopherol, BHT incorporation). This application scenario is appropriate when the oleate-driven permeation benefit outweighs the added oxidative stability management burden relative to fully saturated wax ester alternatives.

Surfactant and Emulsifier Systems Leveraging Defined Hydrophobic-Lipophilic Balance

Arachidyl oleate's calculated logP of approximately 13.9 [4] and its 35 rotatable bonds [5] confer pronounced hydrophobicity and molecular flexibility suitable for surfactant and emulsifier applications where precise hydrophobic-lipophilic balance (HLB) control is required. Its use as a non-ionic co-emulsifier and surfactant in scientific and industrial formulations is documented . The long C20 saturated alcohol chain combined with the C18 monounsaturated fatty acid chain yields a molecular geometry distinct from shorter-chain analogs, potentially influencing interfacial packing, emulsion droplet size distribution, and long-term physical stability of oil-in-water and water-in-oil emulsions. Procurement for these applications should consider chain-length-dependent differences in surface activity relative to cetyl oleate (C16) and stearyl oleate (C18) [1].

Application
Selection Property
Validation Focus
Skin-temperature melt formulations
Wax ester with mid-range melting profile
DSC thermal characterization; melt behavior confirmation
Analytical reference standard
High-purity wax ester standard
HPLC retention indexing; lipidomic calibration
Permeation-enhancing emollient systems
Oleate-based skin permeation modifier
Peroxide value monitoring; oxidative stability assessment
Surfactant and co-emulsifier research
Long-chain hydrophobic wax ester (high logP)
Emulsion stability; interfacial packing behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arachidyl oleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.